The compound is derived from natural products and synthetic methodologies. It belongs to the broader classification of indole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The specific stereochemistry of (1S, 8AS)-octahydroindolizin-1-OL plays a crucial role in its biological interactions and efficacy.
The synthesis of (1S, 8AS)-Octahydroindolizin-1-OL can be achieved through various methods, often involving multi-step reactions that utilize starting materials such as cyclic ketones or indole derivatives. A common synthetic route involves the following steps:
Technical parameters such as temperature, pressure, and reaction time are critical for optimizing yields and ensuring the desired stereochemical configuration.
The molecular structure of (1S, 8AS)-Octahydroindolizin-1-OL features a bicyclic framework with a nitrogen atom incorporated into one of the rings. Key structural characteristics include:
X-ray crystallography studies may provide further insights into the precise three-dimensional arrangement of atoms within the molecule.
(1S, 8AS)-Octahydroindolizin-1-OL participates in various chemical reactions typical of indole derivatives:
Each reaction's conditions—such as solvent choice, temperature, and catalyst presence—are essential for achieving desired outcomes.
The mechanism of action for (1S, 8AS)-Octahydroindolizin-1-OL is not extensively documented but can be inferred based on its structural properties:
Experimental studies would be necessary to elucidate its precise mechanism and quantify its effects on biological systems.
Key physical and chemical properties include:
These properties are often determined through experimental methods such as spectroscopy and chromatography.
(1S, 8AS)-Octahydroindolizin-1-OL has potential applications in several fields:
(1S,8aS)-Octahydroindolizin-1-ol is a stereochemically defined indolizidine alkaloid serving as a biosynthetic precursor to biologically significant molecules like slaframine. Its fused bicyclic structure—combining a piperidine and pyrrolidine ring with a stereospecific hydroxyl group—exemplifies the three-dimensional complexity inherent in bioactive alkaloids. This compound's rigid conformational preferences and chiral centers underpin its interactions with biological targets, positioning it as a critical scaffold in natural product chemistry and medicinal research [3] [5].
The systematic IUPAC name (1S,8aS)-octahydroindolizin-1-ol encodes critical structural and stereochemical information:
The molecular formula is C₈H₁₅NO for the neutral compound and C₈H₁₆NO⁺ for its protonated form (as listed in PubChem entries). Structural isomerism arises from variations in hydroxyl placement (e.g., C1 vs. C3) or ring fusion stereochemistry (cis vs. trans), significantly altering biological activity [1] [4].
Table 1: Nomenclature and Identifiers
Compound Name | Molecular Formula | Stereochemistry | Identifier |
---|---|---|---|
(1S,8aS)-Octahydroindolizin-1-ol | C₈H₁₅NO | (1S,8aS) | CID 11051756 [1] |
(1S,8aS)-Octahydroindolizin-1-ol (cation) | C₈H₁₆NO⁺ | (1S,8aS) | CID 51534493 [4] |
(1R,8aS)-Octahydroindolizin-1-ol(1+) | C₈H₁₆NO⁺ | (1R,8aS) | CHEBI:167675 [2] |
(1S,8aS)-Octahydroindolizin-1-ol and its mirror image, (1R,8aS)-octahydroindolizin-1-ol(1+), exhibit enantiomerism. Despite identical connectivity, their opposite configurations at C1 render them non-superimposable. This distinction is pharmacologically critical: the (1S,8aS) enantiomer is a biosynthetic intermediate to (-)-slaframine (a potent cholinergic agonist), while the (1R,8aS) form lacks this activity. ChEBI explicitly classifies these as enantiomeric pairs [2] [4].
The compound was first unambiguously synthesized in 2000 via a highly enantioselective route developed by organic chemists seeking efficient access to slaframine precursors. Key innovations included:
This synthesis resolved challenges in controlling stereochemistry at C1 and established (1S,8aS)-octahydroindolizin-1-ol as the probable biosynthetic precursor to (-)-slaframine. The work highlighted the role of asymmetric synthesis in accessing complex alkaloid frameworks previously isolable only in minute quantities from natural sources (Rhizobium-infected legumes for slaframine) [3].
Indolizidine alkaloids (CHEBI:38511) are a structurally diverse class of nitrogen-containing heterocycles, often exhibiting significant bioactivity. (1S,8aS)-Octahydroindolizin-1-ol belongs to this family, characterized by its:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1